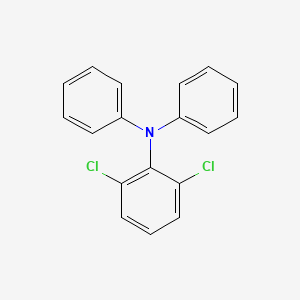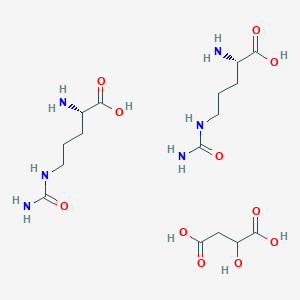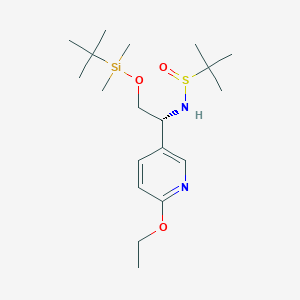
N-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, an ethoxypyridine moiety, and a sulfinamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Ethoxypyridine Moiety: The ethoxypyridine group is introduced through a nucleophilic substitution reaction, often using 6-bromo-3-ethoxypyridine and a suitable nucleophile.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, forming sulfonamides.
Reduction: Reduction of the sulfinamide group can yield amines.
Substitution: The ethoxypyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide serves as a versatile intermediate for the construction of complex molecules. Its protecting groups and functional moieties allow for selective reactions, making it valuable in multi-step synthesis.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. Its sulfinamide group, in particular, can interact with biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs, particularly those targeting enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of diverse analogs with potential pharmacological activity.
Industry
In the material science industry, the compound’s unique structure can be exploited for the development of novel materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. In biological systems, the sulfinamide group can interact with enzyme active sites, potentially inhibiting their activity. The ethoxypyridine moiety may also interact with specific receptors or proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Lacks the ethoxy group, which may affect its reactivity and interactions.
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-methoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the combination of its protecting groups and functional moieties. The presence of the ethoxypyridine group, in particular, provides distinct reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
2007907-08-4 |
|---|---|
Formule moléculaire |
C19H36N2O3SSi |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
N-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3/t16-,25?/m0/s1 |
Clé InChI |
LVOQPODXLJKNOC-YPHZTSLFSA-N |
SMILES isomérique |
CCOC1=NC=C(C=C1)[C@H](CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
SMILES canonique |
CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


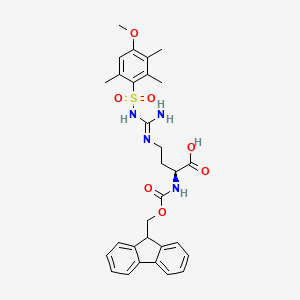
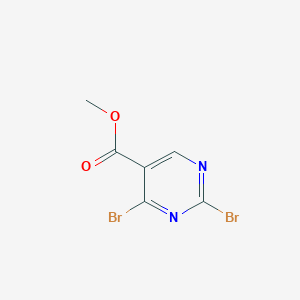
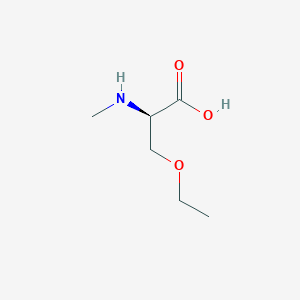
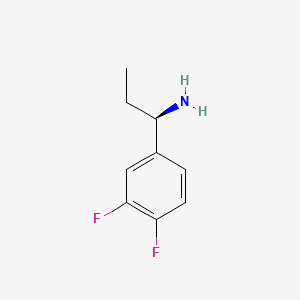

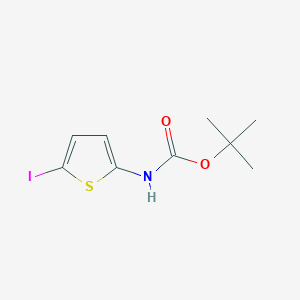
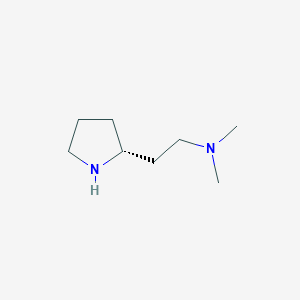
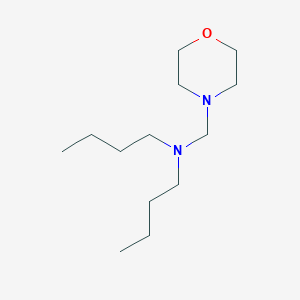
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
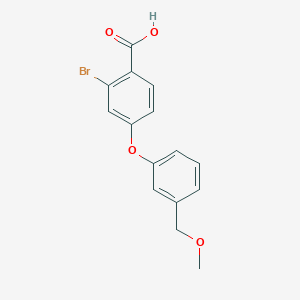
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

